molecular formula C20H20FN3OS B2391067 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396887-46-9

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2391067
CAS No.: 1396887-46-9
M. Wt: 369.46
InChI Key: PGXNSOARCXPFJX-UHFFFAOYSA-N
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Description

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule featuring a pyrazole ring substituted with a fluorophenyl group and a thiophenyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can be compared with other compounds that have similar structural features:

  • (3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
  • (3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
  • (3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

These compounds share the pyrazole and piperidine core structures but differ in the substituents on the phenyl ring. The unique properties of This compound arise from the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-23-18(13-17(22-23)14-4-6-16(21)7-5-14)20(25)24-10-8-15(9-11-24)19-3-2-12-26-19/h2-7,12-13,15H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXNSOARCXPFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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